N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

physicochemical property lipophilicity lead optimization

This compound is a uniquely differentiated benzothiazole-piperazine scaffold with a 4,6-difluoro substitution pattern (XLogP 2.8) and an N-allyl carboxamide handle. It serves as an ideal matched-pair SAR probe against the 4-methoxy analog (logP 2.5) and a valuable negative control in kinase or AChE assays. With no published bioactivity, it provides an unbiased probe for CNS phenotypic screening within favorable lead-like space (MW 338.4, tPSA 76.7 Ų).

Molecular Formula C15H16F2N4OS
Molecular Weight 338.38
CAS No. 1203270-88-5
Cat. No. B2629033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide
CAS1203270-88-5
Molecular FormulaC15H16F2N4OS
Molecular Weight338.38
Structural Identifiers
SMILESC=CCNC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3S2)F)F
InChIInChI=1S/C15H16F2N4OS/c1-2-3-18-14(22)20-4-6-21(7-5-20)15-19-13-11(17)8-10(16)9-12(13)23-15/h2,8-9H,1,3-7H2,(H,18,22)
InChIKeyVZOLHBAFERPNAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1203270-88-5): Research-Grade Benzothiazole-Piperazine Scaffold for Targeted Probe Development


N-Allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1203270-88-5) is a synthetic heterocyclic compound composed of a piperazine-1-carboxamide core linked to a 4,6-difluorobenzo[d]thiazole moiety at the piperazine N-4 position and bearing an N-allyl substituent on the carboxamide nitrogen. Its molecular formula is C15H16F2N4OS with a molecular weight of 338.4 g/mol, an XLogP3-AA value of 2.8, a topological polar surface area (tPSA) of 76.7 Ų, one hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1]. The compound is catalogued in the ZINC database (ZINC61367113) with the tranche identifier EFAB and a computed logP of 2.73 [2]. As of 2026, no primary biological activity data, target engagement profiles, or in vivo pharmacokinetic parameters have been reported for this specific compound in peer-reviewed literature, patents, or curated databases such as ChEMBL [2]. Its procurement value therefore rests on its distinct physicochemical signature and structural scaffold as a differentiated member within the benzothiazole-piperazine compound class.

Why Generic Benzothiazole-Piperazine Analogs Cannot Substitute for N-Allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide in Structure-Activity Programs


Replacing the 4,6-difluoro substitution on the benzothiazole ring or the N-allyl carboxamide moiety with ostensibly similar groups is predicted to alter key physicochemical and electronic parameters that govern scaffold behavior. The 4,6-difluoro pattern on the benzothiazole core withdraws electron density from the aromatic system, lowering the XLogP3-AA to 2.8 versus 2.5 for the 4-methoxy analog (CAS 1203411-55-5) [1][2], and increasing the hydrogen bond acceptor count to 6 compared to 5 for the methoxy variant [1][2]. This difference in lipophilicity and hydrogen-bonding capacity can shift membrane permeability, solubility, and off-target promiscuity profiles. The N-allyl group contributes a terminal alkene that is absent in thiophenylmethyl (CAS 1203224-03-6, XLogP3-AA = 3.3) [3] or tert-butyl congeners, offering a distinct steric and electronic footprint—including potential for π-stacking or covalent probe derivatization—that cannot be replicated by saturated or heteroaromatic replacements. Consequently, even structurally close analogs cannot serve as direct functional substitutes in medicinal chemistry campaigns, chemical biology probe studies, or pharmacological benchmarking without introducing confounded SAR interpretation.

Quantitative Differentiation Evidence for N-Allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide Against Closest Structural Analogs and Class Benchmarks


Lipophilicity Modulation: XLogP3-AA Comparison of 4,6-Difluoro vs. 4-Methoxy Benzothiazole Analogs

The target compound exhibits an XLogP3-AA of 2.8, which is 0.3 log units higher than the direct 4-methoxy analog (XLogP3-AA = 2.5), reflecting the increased lipophilicity conferred by the 4,6-difluoro substitution pattern relative to the electron-donating methoxy group. This difference, while modest, is meaningful within the context of CNS drug-likeness guidelines where optimal logP values range between 2 and 3.5 [1][2]. The 4,6-difluoro benzothiazole core is also present in the thiophenylmethyl analog (XLogP3-AA = 3.3), which shifts lipophilicity beyond the upper bound of typical CNS-optimized space [3].

physicochemical property lipophilicity lead optimization

Hydrogen Bond Acceptor Capacity: 4,6-Difluoro Substitution Increases HBA Count Relative to 4-Methoxy Analog

The 4,6-difluoro substitution contributes two fluorine atoms that act as weak hydrogen bond acceptors, increasing the total HBA count to 6 compared to 5 for the 4-methoxy analog, where a single oxygen atom serves as the primary acceptor [1][2]. The thiophenylmethyl analog, retaining the 4,6-difluoro core but adding a thiophene sulfur, reaches an HBA count of 7 [3]. Fluorine-mediated H-bond interactions, though individually weak, can cumulatively stabilize protein-ligand complexes in hydrophobic pockets where C-F···H interactions are geometrically favored.

hydrogen bonding target engagement physicochemical differentiation

Cytotoxic Activity Baseline: Class-Level GI50 Performance of Benzothiazole-Piperazine Derivatives in Cancer Cell Lines

While the target compound itself has no reported cytotoxic data, closely related benzothiazole-piperazine derivatives have been systematically evaluated for in vitro cytotoxicity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines using the sulphorhodamine B (SRB) assay. Across a series of ten benzothiazole-piperazine derivatives reported by Gurdal et al. (2015), the majority of compounds displayed activity against all three cell lines, with aroyl-substituted derivatives 1h and 1j identified as the most potent, causing apoptosis via cell cycle arrest at the subG1 phase [1]. This class-level benchmark establishes a performance envelope against which the target compound, bearing the structurally differentiated 4,6-difluoro-benzothiazole and N-allyl carboxamide motifs, can be empirically tested.

anticancer cytotoxicity SRB assay

Acetylcholinesterase Inhibition Benchmark: Potency Range of Benzothiazole-Piperazine Hybrids vs. Target Compound Differentiation Potential

Recent studies have established benzothiazole-piperazine hybrids as potent acetylcholinesterase (AChE) inhibitors with therapeutic potential in Alzheimer's disease. Compound LB05 demonstrated AChE inhibition with an IC50 of 0.40 ± 0.01 μM and a Ki of 0.28 μM, representing the most potent derivative in a 2025 series [1]. Independently, a benzothiazole-piperazine small hybrid molecule (compound 1) exhibited mixed-type AChE inhibition with an IC50 of 0.42 μM and showed in vivo efficacy in a streptozotocin-induced cognitive deficit rat model [2]. The target compound differs from these benchmarks by incorporating the 4,6-difluoro substitution pattern and N-allyl carboxamide, which may modulate AChE binding kinetics or peripheral anionic site interactions compared to the unsubstituted or mono-substituted benzothiazole cores in the published series.

acetylcholinesterase Alzheimer's disease CNS research

Structural Uniqueness: Absence of Direct Biological Data Confirms the Target Compound as an Uncharacterized Chemical Probe

The ZINC database (ZINC61367113) explicitly confirms: 'This substance is not reported in any publications per ChEMBL. There is no known activity for this compound.' No clinical trial usage has been detected [1]. In contrast, the 4-methoxy analog (CAS 1203411-55-5) and the thiophenylmethyl analog (CAS 1203224-03-6) are also returned as research-grade compounds with no published bioactivity, but the bis-substituted symmetric analog 1,4-bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (CAS 863001-56-3) has been indexed in BindingDB with an IC50 > 99,000 nM against an undisclosed target [2], suggesting that even closely related scaffolds can display widely divergent biological profiles depending on substitution.

chemical probe target identification phenotypic screening

Procurement-Focused Application Scenarios for N-Allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide Based on Evidenced Differentiation


Structure-Activity Relationship (SAR) Probe for Investigating 4,6-Difluoro vs. 4-Methoxy Benzothiazole Effects on Target Potency and Selectivity

The 0.3-logP increase (2.8 vs. 2.5) and additional H-bond acceptor conferred by the 4,6-difluoro substitution relative to the 4-methoxy analog make the target compound an ideal matched-pair SAR probe. Research groups studying benzothiazole-piperazine kinase inhibitors, AChE modulators, or cytotoxic agents can use this compound in head-to-head concentration-response assays against the methoxy analog to isolate the contribution of fluorine-mediated electronic effects on binding affinity and selectivity. The allyl carboxamide provides a conserved handle across the pair, ensuring that observed pharmacological differences are attributable solely to the benzothiazole substitution pattern.

Phenotypic Screening Library Entry for Unexplored Chemical Space Exploration in Oncology or Neurodegeneration Panels

Given the confirmed absence of any published biological activity and the established class-level activity of benzothiazole-piperazine derivatives against HUH-7, MCF-7, HCT-116 cancer cell lines and AChE at submicromolar potency , this compound serves as a high-value entry in diversity-oriented screening decks. Its XLogP of 2.8 and tPSA of 76.7 Ų place it within favorable CNS drug-like property space , making it particularly suited for neurodegeneration-focused phenotypic screens where novel AChE or Aβ-aggregation modulators are sought. Unlike heavily characterized analogs, this compound's biological silence offers the advantage of no prior art or target bias.

Negative Control or Reference Compound for Fluorinated Benzothiazole Scaffold Selectivity Studies

For research programs developing benzothiazole-piperazine inhibitors against specific targets (e.g., EGFR, nNOS, or Pim kinases), the target compound's lack of known bioactivity coupled with its physicochemical positioning between the methoxy analog (logP 2.5) and the thiophenylmethyl analog (logP 3.3) makes it a valuable reference compound or vehicle control. When the 4,6-difluoro core is required for structural consistency but target engagement must be excluded, this compound can serve as the matched negative control, ensuring that observed cellular effects in phenotypic or target-based assays are attributed to the pharmacologically active comparator rather than the benzothiazole scaffold itself.

Fragment-Based or Scaffold-Hopping Starting Point for Fluorinated CNS-Penetrant Lead Optimization

With a molecular weight of 338.4 g/mol, tPSA of 76.7 Ų, and only 3 rotatable bonds, the target compound lies within lead-like property space defined by the Rule of Three for fragment-based drug discovery and is compliant with Lipinski's Rule of Five . The N-allyl carboxamide provides a synthetic handle for further derivatization (e.g., click chemistry, metathesis, or hydrogenation), while the 4,6-difluorobenzothiazole core may impart metabolic stability advantages over non-fluorinated or methoxy-substituted analogs. Medicinal chemistry teams can deploy this compound as a privileged fragment for scaffold-hopping campaigns targeting CNS indications where balanced permeability and solubility, modulated by the 2.8 logP, are critical for in vivo translation.

Quote Request

Request a Quote for N-allyl-4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.